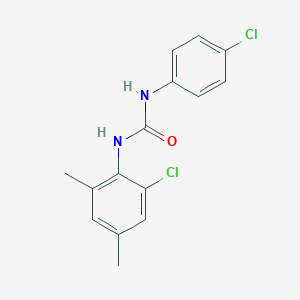

N-(2-chloro-4,6-dimethylphenyl)-N'-(4-chlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloro-4,6-dimethylphenyl)-N'-(4-chlorophenyl)urea is a urea derivative that has attracted interest due to its unique chemical structure and potential applications. The compound's synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties have been explored in various studies.

Synthesis Analysis

Several methods have been developed for synthesizing urea derivatives, including the use of N,N'-dichlorobis(2,4,6-trichlorophenyl)urea as a chlorinating agent for efficient and rapid N-chlorination of protected amino esters, amides, and peptides under mild conditions with quantitative yields (Sathe, Karade, & Kaushik, 2007). Another synthesis approach involves one-pot reactions using triphosgene as an acylating agent to obtain N-nitro-N,N'-diphenyl urea derivatives (Chang-shui, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using X-ray crystallography, revealing coplanar arrangements and intramolecular hydrogen bonding that stabilize the molecular conformation. For example, a related structure, 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea, shows the coplanarity of the phenyl ring with the urea group and significant intramolecular N—H⋯O hydrogen bonds (Yan et al., 2007).

Chemical Reactions and Properties

Research on urea derivatives includes studies on their reactivity and properties, such as the reaction of dimethyl sulfoxide with sym-dichloro-bis(2,4,6-trichlorophenyl) urea, which yields various products through a proposed homolytic mechanism (Owens et al., 1976).

Physical Properties Analysis

The physical properties of this compound and related compounds are influenced by their molecular structure, as demonstrated in the study of oxo-anion binding by protonated (dimethylphenyl)(pyridyl)ureas, revealing variations in hydrogen bond patterns based on solvent presence (Wu et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, have been explored in various studies, including the use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions for the synthesis of unsymmetrical ketones (Whipple & Reich, 1991).

Propiedades

IUPAC Name |

1-(2-chloro-4,6-dimethylphenyl)-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-9-7-10(2)14(13(17)8-9)19-15(20)18-12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAWKXYXHHFPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)

![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)

![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)

![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)

![methyl 4-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5640649.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5640657.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640669.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(6-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640697.png)

![4-[(7-methyl-2-naphthyl)sulfonyl]morpholine](/img/structure/B5640723.png)

![2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5640730.png)